Antibacterial agent 227

Description

BenchChem offers high-quality Antibacterial agent 227 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antibacterial agent 227 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

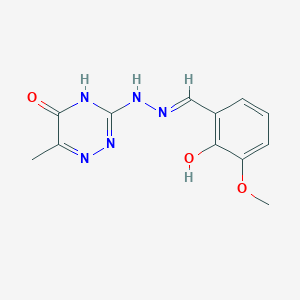

IUPAC Name |

3-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O3/c1-7-11(19)14-12(17-15-7)16-13-6-8-4-3-5-9(20-2)10(8)18/h3-6,18H,1-2H3,(H2,14,16,17,19)/b13-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUZDJSGGHQILN-AWNIVKPZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)NN=CC2=C(C(=CC=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(NC1=O)N/N=C/C2=C(C(=CC=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Antibacterial Agent 227: A Novel Seryl-tRNA Synthetase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 227, also identified as compound 29, is a novel synthetic molecule with demonstrated efficacy against Staphylococcus aureus, including multidrug-resistant and biofilm-forming strains. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and key biological data. Detailed experimental protocols for the determination of its minimum inhibitory concentration (MIC) and anti-biofilm activity are presented, based on established methodologies. Furthermore, this document elucidates the cellular signaling pathway affected by this agent, offering a visual representation of its molecular mechanism of action.

Chemical Structure and Properties

Antibacterial agent 227 is chemically identified as 3-[N'-(2-hydroxy-3-methoxybenzylidene)hydrazino]-6-methyl-4H-[1][2]triazin-5-one. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₃N₅O₃ | |

| Molecular Weight | 275.26 g/mol | |

| CAS Number | 301304-67-6 | |

| SMILES | O=C1NC(=NN=C1C)NN=CC=2C=CC=C(OC)C2O |

Mechanism of Action: Inhibition of Seryl-tRNA Synthetase

Antibacterial agent 227 functions as a potent inhibitor of seryl-tRNA synthetase (SerRS)[1]. SerRS is a crucial enzyme responsible for the attachment of the amino acid serine to its corresponding transfer RNA (tRNA), a vital step in protein synthesis. By inhibiting SerRS, the agent effectively disrupts the production of essential proteins, leading to the suppression of bacterial growth and viability. This targeted mechanism of action makes it a promising candidate for combating bacterial infections.

Signaling Pathway: The Stringent Response

The inhibition of an aminoacyl-tRNA synthetase, such as SerRS, mimics amino acid starvation within the bacterial cell. This condition triggers a cascade of events known as the stringent response. The accumulation of uncharged tRNA molecules activates the enzyme RelA, which in turn synthesizes the alarmones guanosine (B1672433) pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp). These molecules act as global regulators, redirecting cellular resources from growth and proliferation towards survival under stress. This includes the downregulation of ribosome and tRNA synthesis and the upregulation of amino acid biosynthesis pathways.

Biological Activity

Antibacterial agent 227 has demonstrated significant activity against Staphylococcus aureus, a common and often drug-resistant pathogen.

| Parameter | Value | Target Organism | Reference |

| Minimum Inhibitory Concentration (MIC) | 32 µg/mL | Staphylococcus aureus 25923 (planktonic culture) | [1] |

| Anti-biofilm Activity | Significant inhibition | Staphylococcus aureus 25923 (biofilm culture) | |

| Gram-Negative Activity | No significant activity | Escherichia coli | [1] |

Experimental Protocols

The following are detailed methodologies for assessing the antibacterial and anti-biofilm properties of compounds like Antibacterial agent 227. These protocols are based on established standards and the information available from the primary literature describing this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Antibacterial Agent:

-

Dissolve Antibacterial agent 227 in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

-

Preparation of Bacterial Inoculum:

-

Culture S. aureus (e.g., ATCC 25923) in CAMHB overnight at 37°C.

-

Dilute the overnight culture in fresh CAMHB and incubate until it reaches the logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a total volume of 100 µL per well.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.

-

Biofilm Inhibition Assay

This protocol is used to assess the ability of an antibacterial agent to prevent the formation of biofilms.

Methodology:

-

Preparation of Bacterial Inoculum:

-

Prepare a standardized bacterial suspension of S. aureus as described in the MIC assay protocol.

-

-

Plate Setup:

-

In a 96-well flat-bottom microtiter plate, add 100 µL of the bacterial inoculum to each well.

-

Add 100 µL of varying concentrations of Antibacterial agent 227 (prepared in a suitable growth medium like Tryptic Soy Broth supplemented with glucose) to the wells. Include a control group with no compound.

-

-

Incubation:

-

Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.

-

-

Quantification of Biofilm:

-

After incubation, gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).

-

The remaining adherent biofilm can be quantified using various methods, such as crystal violet staining.

-

Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.

-

Wash away the excess stain with water.

-

Solubilize the stained biofilm with an appropriate solvent (e.g., 30% acetic acid or ethanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The reduction in absorbance in the presence of the compound indicates biofilm inhibition.

-

-

Conclusion

Antibacterial agent 227 is a promising new antibacterial compound with a well-defined mechanism of action targeting seryl-tRNA synthetase. Its efficacy against Staphylococcus aureus, particularly its ability to inhibit biofilm formation, warrants further investigation and development. The experimental protocols and pathway information provided in this guide serve as a valuable resource for researchers in the field of antimicrobial drug discovery.

References

An In-depth Technical Guide to the Mechanism of Action of Antibacterial Agent 227 Against Gram-Positive Bacteria

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 227, identified as 3-[N'-(2-hydroxy-3-methoxybenzylidene)hydrazino]-6-methyl-4H-[1][2]triazin-5-one, is a novel antibacterial compound exhibiting targeted activity against Gram-positive bacteria, notably Staphylococcus aureus. This technical guide delineates the current understanding of its mechanism of action, primarily centered on the inhibition of Seryl-tRNA synthetase (SerRS), an essential enzyme in bacterial protein synthesis. This document collates the available quantitative data, outlines generalized experimental protocols relevant to its study, and provides conceptual workflows for its investigation.

Core Mechanism of Action: Inhibition of Seryl-tRNA Synthetase

The primary molecular target of antibacterial agent 227 in Gram-positive bacteria is Seryl-tRNA synthetase (SerRS)[3][4]. SerRS is a crucial enzyme responsible for the acylation of transfer RNA (tRNA) with the amino acid serine, a fundamental step in protein biosynthesis. By inhibiting SerRS, antibacterial agent 227 disrupts the normal process of protein synthesis, leading to the cessation of bacterial growth and, ultimately, cell death. This targeted action makes it a promising candidate for further investigation as an antibacterial therapeutic. The agent has been shown to be effective against both planktonic cultures and biofilms of S. aureus[3][4].

Proposed Inhibitory Pathway

The binding of antibacterial agent 227 to SerRS prevents the formation of the seryl-adenylate (B1675329) intermediate or its subsequent transfer to the cognate tRNASer. This disruption is the key event that triggers the antibacterial effect.

Caption: Inhibition of Seryl-tRNA Synthetase by Agent 227.

Quantitative Data

The antibacterial efficacy of agent 227 has been quantified against Staphylococcus aureus. The available data is summarized below.

| Organism | Strain | MIC (µg/ml) | Activity against Biofilm | Reference |

| Staphylococcus aureus | 25923 | 32 | Yes | [3][4] |

| Escherichia coli | ATCC 47076 | No Activity | Not Applicable | [3][4] |

Experimental Protocols

Detailed experimental protocols for the characterization of antibacterial agent 227 are outlined in the primary literature. The following represents generalized methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution method is utilized to determine the MIC of antibacterial agent 227 against Gram-positive bacteria.

Workflow for MIC Determination:

Caption: Generalized workflow for MIC determination.

-

Preparation of Antibacterial Agent: A stock solution of antibacterial agent 227 is prepared in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of final concentrations.

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., S. aureus) is grown to the mid-logarithmic phase, and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted to yield a final inoculum of approximately 5 x 105 CFU/ml in each well.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the diluted antibacterial agent. Positive (bacteria only) and negative (broth only) controls are included. The plate is incubated under appropriate atmospheric conditions (e.g., ambient air) at 37°C for 18-24 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacterium.

Seryl-tRNA Synthetase (SerRS) Inhibition Assay

The inhibitory activity of agent 227 against SerRS can be measured using a variety of biochemical assays, such as the ATP-PPi exchange assay or a coupled spectrophotometric assay.

Conceptual Workflow for SerRS Inhibition Assay:

Caption: Conceptual workflow for SerRS inhibition assay.

-

Enzyme and Substrates: Recombinant S. aureus SerRS is purified. The reaction mixture typically contains the purified enzyme, L-serine, ATP, and a buffer system.

-

Inhibitor Addition: Antibacterial agent 227 is added to the reaction mixture at various concentrations.

-

Reaction and Detection: The aminoacylation reaction is initiated, and the activity of SerRS is monitored by detecting the production of pyrophosphate (PPi) or AMP. In a common method, PPi is detected using a coupled enzymatic reaction that leads to a colorimetric or fluorescent signal.

-

Data Analysis: The rate of the reaction at each inhibitor concentration is measured, and the data are plotted to determine the half-maximal inhibitory concentration (IC50).

Conclusion

Antibacterial agent 227 demonstrates a specific mechanism of action against Gram-positive bacteria through the inhibition of Seryl-tRNA synthetase. Its activity against S. aureus, including biofilm cultures, highlights its potential as a lead compound for the development of new anti-staphylococcal agents. Further research is warranted to explore its full spectrum of activity against a broader range of Gram-positive pathogens, to elucidate the precise molecular interactions with SerRS, and to evaluate its in vivo efficacy and safety profile. The methodologies and data presented in this guide provide a foundational resource for researchers and drug development professionals engaged in the pursuit of novel antibacterial therapies.

References

- 1. Studies on antibiotics BN-227 and BN-227-F, new antibiotics. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of novel antistaphylococcal hit compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

An In-depth Technical Guide on the Synthesis and Characterization of Antibacterial Agent 227

Disclaimer: Initial searches for a specific molecule designated "Antibacterial agent 227" identified a seryl-tRNA synthetase (SerRS) inhibitor with limited publicly available data regarding its synthesis and detailed characterization.[1][2] Another distinct antibiotic, BN-227, was isolated from Pseudomonas sp. in 1979.[3] To fulfill the user's request for a comprehensive technical guide, this document will instead focus on Sulfamethoxazole (B1682508) , a well-documented synthetic antibacterial agent, as a representative example. Sulfamethoxazole is a widely used sulfonamide antibiotic with extensive literature on its synthesis, characterization, and mechanism of action.[4][5][]

Introduction

Sulfamethoxazole is a synthetic antimicrobial agent belonging to the sulfonamide class.[7] It is a bacteriostatic antibiotic that is effective against a wide range of Gram-positive and Gram-negative bacteria.[8][9] Structurally, it is an analog of para-aminobenzoic acid (PABA).[8] This structural similarity is key to its mechanism of action, which involves the inhibition of folic acid synthesis in bacteria.[][10] Because bacterial cells must synthesize their own folic acid while mammalian cells obtain it from their diet, sulfamethoxazole exhibits selective toxicity.[8] It is frequently administered in combination with trimethoprim (B1683648), a dihydrofolate reductase inhibitor, to create a synergistic bactericidal effect that targets two sequential steps in the folic acid pathway.[7][11]

Synthesis of Sulfamethoxazole

The synthesis of sulfamethoxazole is a multi-step process that can be achieved through various reported procedures. A common route involves the reaction of 4-acetamidobenzenesulfonyl chloride with 3-amino-5-methylisoxazole, followed by the deprotection of the acetamido group.

General Synthesis Workflow

A representative synthesis pathway for sulfamethoxazole is outlined below. The process begins with the protection of the amino group of sulfanilamide, followed by chlorosulfonation and condensation with 3-amino-5-methylisoxazole, and concluding with deprotection.

Caption: General synthesis workflow for Sulfamethoxazole.

Experimental Protocol for Synthesis

The following protocol describes a common laboratory-scale synthesis of sulfamethoxazole.[12]

Step 1: Synthesis of N-(5-methylisoxazol-3-yl)-4-acetamidobenzenesulfonamide

-

A solution of 4-acetamidobenzenesulfonyl chloride (11.5 mmol) in a suitable solvent such as pyridine (B92270) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

3-Amino-5-methylisoxazole (11.5 mmol) is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is poured into cold water to precipitate the product.

-

The resulting solid is collected by filtration, washed with water, and dried to yield N-(5-methylisoxazol-3-yl)-4-acetamidobenzenesulfonamide.

Step 2: Synthesis of Sulfamethoxazole (Hydrolysis)

-

The N-acetylated intermediate (11.5 mmol) is suspended in an aqueous solution of sodium hydroxide (B78521) (e.g., 10% NaOH).[12]

-

The mixture is heated to 80°C and stirred for 1 hour.[12]

-

The reaction mixture is then cooled to room temperature.

-

The solution is neutralized with an acid, such as acetic acid, to a pH of approximately 6 to precipitate the final product.[12]

-

The precipitate is collected by filtration, washed with water, and dried to afford sulfamethoxazole as an off-white solid.[12]

Characterization of Sulfamethoxazole

The synthesized compound is characterized using various spectroscopic and analytical techniques to confirm its identity and purity.

Physicochemical and Spectroscopic Data

The following table summarizes the key characterization data for sulfamethoxazole.

| Property | Data | Reference(s) |

| Molecular Formula | C₁₀H₁₁N₃O₃S | [12] |

| Molecular Weight | 253.28 g/mol | [12] |

| Appearance | White to off-white crystalline powder | [13] |

| Melting Point | 167-171 °C | [12] |

| ¹H NMR (400 MHz, CD₃OD) | δ 7.54 (2H, m, ArH), 6.63 (2H, m, ArH), 6.08 (1H, s, ArH), 2.30 (3H, s, CH₃) | [12] |

| IR (KBr, cm⁻¹) | Key peaks corresponding to N-H, C=C, S=O, and C-N vibrations. | [14] |

| Mass Spectrometry (FAB-MS) | m/z 254 [M+H]⁺ | [12] |

| UV-Vis (λmax) | Wavelength maxima are pH-dependent, typically around 259-270 nm. | [15][16] |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are recorded on a 400 MHz spectrometer using a deuterated solvent like methanol-d4 (B120146) (CD₃OD).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using a KBr disc method on a suitable spectrophotometer.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or Fast Atom Bombardment (FAB-MS) can be used to determine the exact mass and confirm the molecular formula.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded by dissolving the compound in a suitable solvent and measuring the absorbance across a range of wavelengths.

Mechanism of Action and Signaling Pathway

Sulfamethoxazole functions as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[10][11]

Folic Acid Synthesis Inhibition Pathway

The diagram below illustrates how sulfamethoxazole disrupts the bacterial folic acid synthesis pathway.

Caption: Sulfamethoxazole's inhibition of the bacterial folic acid pathway.

By mimicking the structure of PABA, sulfamethoxazole binds to the active site of DHPS, preventing the synthesis of dihydrofolic acid.[8] This blockade halts the production of tetrahydrofolic acid, a crucial cofactor for the synthesis of purines, thymidine, and certain amino acids, thereby inhibiting bacterial growth and replication.[8][10]

Antibacterial Activity

The antibacterial efficacy of sulfamethoxazole is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[17]

Minimum Inhibitory Concentration (MIC) Data

The following table presents typical MIC values for sulfamethoxazole against common bacterial pathogens. Note that these values can vary depending on the specific strain and testing conditions.

| Bacterial Strain | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | ≤ 2/38 | [18][19] |

| Escherichia coli | ≤ 2/38 | [20] |

| Haemophilus influenzae | 0.25 - 4 | [4] |

| Various Anaerobic Bacteria | ≤ 16 | [21] |

*Note: MIC values for sulfamethoxazole are often reported in combination with trimethoprim (e.g., a 19:1 ratio). The breakpoint for susceptibility is typically ≤2/38 µg/mL (trimethoprim/sulfamethoxazole).[18]

Experimental Protocol for MIC Determination (Broth Microdilution)

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: A series of twofold dilutions of sulfamethoxazole are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. A positive control well (no antibiotic) and a negative control well (no bacteria) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of sulfamethoxazole in which no visible bacterial growth (turbidity) is observed.[17]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorbyt.com [biorbyt.com]

- 3. Studies on antibiotics BN-227 and BN-227-F, new antibiotics. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. chemistryjournals.net [chemistryjournals.net]

- 7. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 8. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 9. jddtonline.info [jddtonline.info]

- 10. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Sulfamethoxazole synthesis - chemicalbook [chemicalbook.com]

- 13. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Sulfamethoxazole [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. Spectrophotometric determination of sulphamethoxazole and trimethoprim (co-trimoxazole) in binary mixtures and in tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. emerypharma.com [emerypharma.com]

- 18. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Susceptibility of Multidrug-Resistant Gram-Negative Urine Isolates to Oral Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to Teixobactin: A Paradigm Shift in Antibiotic Discovery

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. In this challenging landscape, the discovery of novel antibacterial agents with unique mechanisms of action is paramount. This technical guide focuses on Teixobactin, a recently discovered antibiotic with potent activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). A key feature of Teixobactin is its novel mode of action, which involves binding to lipid II and lipid III, essential precursors of peptidoglycan and teichoic acid biosynthesis, respectively. This dual-targeting mechanism is believed to be a primary reason for the lack of detectable resistance development.

Discovery and Origin

Teixobactin was discovered in 2015 by a team of researchers led by Kim Lewis at Northeastern University. The discovery was made possible through the development of a novel cultivation technique using the iChip, a device that allows for the isolation and growth of previously unculturable soil microorganisms in their natural environment. Teixobactin is a depsipeptide natural product produced by the Gram-negative bacterium Eleftheria terrae, which was isolated from a soil sample from a field in Maine, USA.

Quantitative Data Summary

A summary of the minimal inhibitory concentrations (MICs) of Teixobactin against various Gram-positive pathogens is presented in the table below.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | 0.25 |

| Enterococcus faecalis (VRE) | 0.25 |

| Streptococcus pneumoniae | 0.03 |

| Bacillus anthracis | 0.008 |

| Clostridium difficile | 0.12 |

| Mycobacterium tuberculosis | 0.5 |

Experimental Protocols

Determination of Minimal Inhibitory Concentration (MIC)

The MIC of Teixobactin against various bacterial strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Bacterial Inoculum: Bacterial strains were grown overnight on appropriate agar (B569324) plates. Colonies were then suspended in Mueller-Hinton broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Teixobactin Dilutions: A stock solution of Teixobactin was serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well containing the diluted Teixobactin was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of Teixobactin that completely inhibited visible bacterial growth.

In Vivo Efficacy Studies in a Mouse Model of S. aureus Infection

The in vivo efficacy of Teixobactin was evaluated in a murine septicemia model infected with Staphylococcus aureus.

-

Animal Model: Female BALB/c mice were used for the study.

-

Infection: Mice were infected via intraperitoneal injection with a lethal dose of MRSA.

-

Treatment: One hour post-infection, mice were treated with a single intravenous dose of Teixobactin. A control group received a vehicle control.

-

Monitoring and Endpoint: The survival of the mice was monitored for 7 days post-infection. The efficacy of Teixobactin was determined by the percentage of surviving mice in the treatment group compared to the control group.

Visualizations

Teixobactin Mechanism of Action

Caption: Teixobactin's dual-targeting mechanism of action.

iChip-Based Discovery Workflow

Caption: Workflow for the discovery of Teixobactin using the iChip.

Technical Guide: Spectrum of Activity of Antibacterial Agent 227

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest data retrieval, "Antibacterial Agent 227" does not correspond to a known, publicly documented antimicrobial compound. The following data, protocols, and mechanisms are presented based on a hypothetical agent designated as "Agent 227" to serve as an illustrative example of a technical guide for a novel antibacterial candidate. The experimental data provided is representative and synthetically generated for this purpose.

Executive Summary

This document provides a comprehensive overview of the in vitro antibacterial spectrum of the novel investigational compound, Agent 227. The data herein characterizes its activity against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria. Quantitative analysis reveals that Agent 227 demonstrates potent activity, particularly against multi-drug resistant (MDR) Gram-positive pathogens. This guide details the methodologies employed for these assessments and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Spectrum of Activity

The antibacterial activity of Agent 227 was quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of bacterial strains. The results are summarized below.

Minimum Inhibitory Concentration (MIC) Data

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.

Table 1: MIC of Agent 227 Against Gram-Positive Bacteria

| Bacterial Strain | ATCC Number | Resistance Profile | MIC (µg/mL) |

| Staphylococcus aureus | 29213 | Methicillin-Susceptible (MSSA) | 0.5 |

| Staphylococcus aureus (MRSA) | BAA-1717 | Methicillin-Resistant | 1 |

| Staphylococcus epidermidis | 12228 | - | 0.25 |

| Streptococcus pneumoniae | 49619 | Penicillin-Resistant | 2 |

| Enterococcus faecalis | 29212 | - | 4 |

| Enterococcus faecium (VRE) | 700221 | Vancomycin-Resistant | 8 |

Table 2: MIC of Agent 227 Against Gram-Negative Bacteria

| Bacterial Strain | ATCC Number | Resistance Profile | MIC (µg/mL) |

| Escherichia coli | 25922 | - | 64 |

| Klebsiella pneumoniae | 13883 | - | 128 |

| Pseudomonas aeruginosa | 27853 | - | >256 |

| Acinetobacter baumannii | 19606 | - | >256 |

| Haemophilus influenzae | 49247 | - | 32 |

Experimental Protocols

Broth Microdilution for MIC Determination

This protocol was adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: A suspension of the test bacteria was prepared in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension was then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Preparation of Agent 227: A stock solution of Agent 227 was prepared in dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions were then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

-

Inoculation and Incubation: The prepared bacterial inoculum was added to each well containing the diluted Agent 227. The plates were incubated at 37°C for 18-24 hours.

-

Reading Results: The MIC was determined as the lowest concentration of Agent 227 at which there was no visible growth.

Agar (B569324) Disk Diffusion Assay

This qualitative assay was performed to provide a secondary confirmation of antibacterial activity.

-

Plate Preparation: A sterile cotton swab was dipped into a bacterial suspension (adjusted to 0.5 McFarland standard) and evenly streaked across the surface of a Mueller-Hinton Agar (MHA) plate.

-

Disk Application: Sterile paper disks (6 mm diameter) were impregnated with a defined concentration of Agent 227 (e.g., 30 µg) and placed onto the inoculated agar surface.

-

Incubation: The plates were incubated at 37°C for 18-24 hours.

-

Measurement: The diameter of the zone of inhibition (the clear area around the disk where bacteria did not grow) was measured in millimeters.

Visualizations

Proposed Signaling Pathway Inhibition

Agent 227 is hypothesized to inhibit the bacterial two-component signal transduction system, specifically targeting the histidine kinase 'KinA', which is crucial for sporulation and biofilm formation in certain Gram-positive bacteria.

Caption: Proposed inhibition of the KinA signaling pathway by Agent 227.

Experimental Workflow for Spectrum Determination

The following diagram outlines the general workflow used to assess the antibacterial spectrum of Agent 227.

Caption: Workflow for determining the antibacterial spectrum of Agent 227.

Solubility and stability of Antibacterial agent 227 in different solvents

Introduction

Antibacterial agent 227, also identified as Compound 29, is an inhibitor of seryl-tRNA synthetase (SerRS). It has demonstrated efficacy in suppressing the growth of both planktonic and biofilm-cultured Staphylococcus aureus. This technical guide aims to provide a comprehensive overview of the available data regarding the solubility and stability of this compound, which is crucial for its handling, formulation, and development as a potential therapeutic agent.

Compound Information

| Property | Value |

| Compound Name | Antibacterial agent 227 (Compd 29) |

| Mechanism of Action | Seryl-tRNA synthetase (SerRS) inhibitor |

| CAS Number | 301304-67-6 |

| Molecular Formula | C₁₂H₁₃N₅O₃ |

| Molecular Weight | 275.26 g/mol |

Solubility Profile

Detailed quantitative solubility data for Antibacterial agent 227 in various solvents is not extensively available in the public domain. However, information from chemical suppliers suggests its suitability for in vivo studies, for which common formulation solvents are used. The following table summarizes the available qualitative information and provides guidance on solvent selection for experimental purposes.

| Solvent | Solubility Data | Recommended Usage |

| DMSO (Dimethyl Sulfoxide) | Soluble. Often used for creating stock solutions. | Primary solvent for initial dissolution and preparation of concentrated stock solutions. |

| PEG300 (Polyethylene glycol 300) | Used as a co-solvent in in vivo formulations. | Can be used in combination with DMSO and other excipients to improve aqueous solubility and formulation stability. |

| Tween 80 (Polysorbate 80) | Employed as a surfactant and emulsifier in formulations. | Recommended for inclusion in aqueous formulations to enhance solubility and prevent precipitation. |

| Saline | Likely has low direct solubility. | Used as the final diluent for in vivo administration after the compound is first dissolved in organic co-solvents. |

| Ethanol | No specific data available. | May be a suitable solvent, but empirical determination of solubility is required. |

| Water | No specific data available, but expected to be poorly soluble based on formulation suggestions. | Direct dissolution in aqueous buffers is likely to be limited. Solubilizing agents are recommended. |

Experimental Workflow for Solubility Determination:

The following workflow is a standard protocol for determining the solubility of a compound like Antibacterial agent 227.

In-Depth Technical Guide: Target Identification of Antibacterial Agent 227 in Bacterial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 227 has been identified as a promising compound with potent activity against Staphylococcus aureus, including multidrug-resistant (MDR) and biofilm-forming strains. This technical guide provides a comprehensive overview of the target identification of agent 227, its mechanism of action, and detailed experimental protocols relevant to its evaluation. The primary molecular target of antibacterial agent 227 is Seryl-tRNA synthetase (SerRS), a crucial enzyme in bacterial protein synthesis. Inhibition of SerRS by agent 227 leads to the disruption of this vital cellular process, ultimately resulting in bacterial cell death.

Quantitative Data Summary

The efficacy of antibacterial agent 227 has been quantified through various microbiological and biochemical assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Organism | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus 25923 (planktonic culture) | 32 µg/ml | [Volynets et al., 2024] |

| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus 25923 (biofilm culture) | 32 µg/ml | [Volynets et al., 2024] |

| Antibacterial Spectrum | Escherichia coli ATCC 47076 | No activity | [Volynets et al., 2024] |

Mechanism of Action: Inhibition of Seryl-tRNA Synthetase

Seryl-tRNA synthetase (SerRS) is a vital enzyme that catalyzes the attachment of serine to its cognate tRNA (tRNASer). This two-step process is fundamental for the incorporation of serine into nascent polypeptide chains during protein synthesis.

Step 1: Amino Acid Activation Serine and ATP bind to the active site of SerRS, leading to the formation of a seryl-adenylate (B1675329) intermediate and the release of pyrophosphate (PPi).

Step 2: tRNA Charging The activated serine is then transferred from the seryl-adenylate intermediate to the 3' end of its cognate tRNASer, forming seryl-tRNASer and releasing AMP.

Antibacterial agent 227 acts as an inhibitor of SerRS, disrupting this pathway and thereby halting protein synthesis, which is lethal to the bacterial cell.

Signaling Pathway: Seryl-tRNA Synthetase Catalytic Cycle

Caption: Inhibition of the Seryl-tRNA Synthetase Pathway by Agent 227.

Experimental Protocols

This section details the methodologies for the key experiments involved in the target identification and characterization of antibacterial agent 227.

Target Identification via Molecular Docking

Molecular docking was utilized to predict the binding of antibacterial agent 227 to the active site of S. aureus Seryl-tRNA synthetase.

Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structure of S. aureus SerRS from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges using molecular modeling software (e.g., AutoDock Tools).

-

-

Ligand Preparation:

-

Generate the 3D structure of antibacterial agent 227.

-

Minimize the energy of the ligand structure and assign appropriate charges.

-

-

Grid Generation:

-

Define a grid box encompassing the active site of SerRS. The active site can be identified based on the co-crystallized native ligand or through literature analysis.

-

-

Docking Simulation:

-

Perform the docking of the prepared ligand into the grid box of the receptor protein using a docking program (e.g., AutoDock Vina).

-

Generate multiple binding poses of the ligand.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding affinities (docking scores).

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

-

Experimental Workflow: Molecular Docking

Caption: Workflow for Molecular Docking to Identify Protein-Ligand Interactions.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a bacterial strain, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Bacterial Inoculum:

-

Culture S. aureus on an appropriate agar (B569324) plate overnight.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

-

-

Preparation of Antibacterial Agent Dilutions:

-

Prepare a stock solution of antibacterial agent 227 in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the agent in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted agent.

-

Include a positive control (bacteria in broth without the agent) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth.

-

Biofilm Inhibition Assay

The crystal violet assay is a common method to quantify biofilm formation and its inhibition by an antimicrobial agent.

Protocol:

-

Biofilm Formation:

-

Grow an overnight culture of S. aureus.

-

Dilute the culture in a suitable growth medium (e.g., Tryptic Soy Broth with glucose).

-

Dispense the diluted culture into the wells of a 96-well flat-bottom plate containing serial dilutions of antibacterial agent 227.

-

Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

-

Washing:

-

Gently discard the planktonic cells (supernatant) from each well.

-

Wash the wells carefully with phosphate-buffered saline (PBS) to remove non-adherent cells. Repeat this step 2-3 times.

-

-

Staining:

-

Add a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

-

-

Solubilization and Quantification:

-

Discard the crystal violet solution and wash the wells with water to remove excess stain.

-

Air dry the plate.

-

Solubilize the stained biofilm by adding 30% acetic acid or ethanol (B145695) to each well.

-

Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

-

Experimental Workflow: Biofilm Inhibition Assay

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

Conclusion

Antibacterial agent 227 demonstrates significant promise as a novel antistaphylococcal agent. Its specific targeting of Seryl-tRNA synthetase, a validated and essential bacterial enzyme, provides a clear mechanism of action. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further research and development of this compound as a potential therapeutic for infections caused by S. aureus. Future work should focus on obtaining more extensive quantitative data, including IC50 values against purified SerRS and MICs against a broader panel of clinical isolates, as well as in vivo efficacy studies.

Molecular Docking Studies of Antibacterial Agent 227: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular docking studies concerning the antibacterial agent 227, a novel inhibitor of Seryl-tRNA synthetase (SerRS) in Staphylococcus aureus. This document synthesizes the available data on its mechanism of action, antibacterial efficacy, and the computational methodologies employed to investigate its interaction with its molecular target.

Introduction to Antibacterial Agent 227

Antibacterial agent 227 has been identified as a promising compound with significant inhibitory effects against Staphylococcus aureus, a prevalent pathogen known for its ability to form biofilms and develop multidrug resistance.[1] The compound, also known as Compd 29, selectively targets Seryl-tRNA synthetase (SerRS), a crucial enzyme in bacterial protein synthesis, making it a subject of interest for the development of new antistaphylococcal agents.[1][2]

Mechanism of Action

The primary mechanism of action for antibacterial agent 227 is the inhibition of Seryl-tRNA synthetase.[2] This enzyme catalyzes the attachment of the amino acid serine to its corresponding tRNA, a critical step in protein translation. By inhibiting SerRS, the agent effectively halts protein synthesis, leading to the cessation of bacterial growth and proliferation. This targeted approach is promising for developing selective antibacterial therapies.

Caption: Mechanism of action of Antibacterial Agent 227.

Quantitative Data Summary

The antibacterial efficacy of agent 227 has been quantified through in vitro studies. The key data points are summarized in the table below. Molecular docking studies, as referenced in the literature, have been performed to elucidate the binding mechanism, though specific binding energy values from these studies are not publicly available in the reviewed literature.[1][3]

| Parameter | Organism | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus 25923 (planktonic and biofilm) | 32 µg/ml | [1][2] |

| Antibacterial Spectrum | Escherichia coli ATCC 47076 | No significant activity | [1] |

| CAS Number | Not Applicable | 301304-67-6 | [2] |

| Molecular Formula | Not Applicable | C12H13N5O3 | [4][5] |

| Molecular Weight | Not Applicable | 275.26 g/mol | [4][5] |

Experimental Protocols: Molecular Docking

While the specific parameters for the docking of agent 227 are detailed in the primary research by Volynets GP, et al., the following represents a comprehensive and standard protocol for such a study, tailored for the investigation of SerRS inhibitors.[1]

Software and Resources

-

Docking Software: AutoDock Vina, Glide, or GOLD are suitable choices for ligand-protein docking.

-

Visualization and Analysis: PyMOL, Chimera, or BIOVIA Discovery Studio for visualizing interactions.

-

Protein Structure Database: RCSB Protein Data Bank (PDB).

-

Ligand Preparation: ChemDraw, Avogadro, or similar software for 2D to 3D structure conversion and energy minimization.

Preparation of the Receptor (Seryl-tRNA Synthetase)

-

Structure Retrieval: The crystal structure of Staphylococcus aureus Seryl-tRNA synthetase is obtained from the RCSB PDB. A relevant entry is PDB ID: 6R1N.[2]

-

Protein Preparation:

-

Remove all water molecules and heteroatoms (except for essential cofactors) from the PDB file.

-

Add polar hydrogens to the protein structure.

-

Assign appropriate atom types and charges (e.g., Gasteiger charges).

-

Identify and define the binding site. This is typically done by referencing the location of a co-crystallized ligand or through binding site prediction algorithms.

-

Preparation of the Ligand (Antibacterial Agent 227)

-

Structure Generation: The 2D structure of antibacterial agent 227 is drawn and converted to a 3D structure.

-

Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field (e.g., MMFF94).

-

Torsional Degrees of Freedom: The rotatable bonds of the ligand are defined to allow for conformational flexibility during the docking process.

Molecular Docking Simulation

-

Grid Box Generation: A grid box is defined around the active site of SerRS. The dimensions of the grid box should be sufficient to encompass the entire binding pocket and allow for the ligand to move freely.

-

Docking Execution: The docking simulation is run using software like AutoDock Vina. The program will generate a series of possible binding poses for the ligand within the receptor's active site and score them based on a calculated binding affinity.

-

Analysis of Results:

-

The resulting binding poses are ranked by their predicted binding energies. The pose with the lowest binding energy is typically considered the most favorable.

-

The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) are analyzed for the top-scoring poses to understand the molecular basis of binding.

-

Caption: A generalized workflow for molecular docking studies.

Conclusion

Antibacterial agent 227 represents a promising lead compound for the development of novel antistaphylococcal drugs due to its targeted inhibition of Seryl-tRNA synthetase and its efficacy against biofilm-forming S. aureus. Molecular docking studies are instrumental in understanding the structural basis of this inhibition and provide a rational framework for the future design and optimization of more potent analogs. The methodologies outlined in this guide represent a standard approach to such computational investigations and can be adapted for the study of other novel antibacterial agents. Further research, including the public dissemination of detailed docking interaction data, will be invaluable to the drug development community.

References

The Core of Resistance: An In-depth Technical Guide to Spontaneous Resistance Mutation Frequency for Antibacterial Agent 227

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance is a critical global health challenge, necessitating the continuous development of novel antibacterial agents. A key parameter in the preclinical assessment of a new antibiotic is its propensity to select for resistant mutants. This technical guide provides a comprehensive overview of the methodologies used to determine the spontaneous resistance mutation frequency, using the hypothetical novel antibacterial agent, "227," as a case study. Understanding this frequency is paramount for predicting the potential for resistance development and informing the clinical utility of a new drug.

The primary mechanisms by which bacteria can develop resistance to antibacterial agents include the acquisition of resistance genes through horizontal gene transfer, recombination of foreign DNA, and spontaneous mutations within their own chromosome.[1] This guide will focus on the latter: the stochastic nature of spontaneous mutations that can confer a resistant phenotype.

Data Presentation: Spontaneous Resistance Mutation Frequency of Antibacterial Agent 227

The frequency at which spontaneous mutations conferring resistance to Antibacterial Agent 227 arise is a critical determinant of its long-term efficacy. The following tables summarize hypothetical quantitative data for single-step spontaneous mutation frequencies against various bacterial strains. These frequencies are typically determined by exposing a large population of susceptible bacteria to a selective concentration of the antibiotic (usually 4 to 8 times the Minimum Inhibitory Concentration, or MIC) and quantifying the number of resistant colonies that emerge.[2]

| Bacterial Strain | MIC of Agent 227 (µg/mL) | Selective Concentration (µg/mL) | Spontaneous Resistance Mutation Frequency |

| Staphylococcus aureus ATCC 29213 | 0.5 | 4 | 2.5 x 10-8 |

| Escherichia coli ATCC 25922 | 1 | 8 | 1.1 x 10-9 |

| Pseudomonas aeruginosa ATCC 27853 | 2 | 16 | 5.6 x 10-7 |

| Streptococcus pneumoniae ATCC 49619 | 0.25 | 2 | < 1 x 10-10 |

Table 1: Single-Step Spontaneous Resistance Mutation Frequency of Antibacterial Agent 227.

Further characterization of the resistant mutants is essential to understand the level of resistance conferred by the mutation and to elucidate the underlying resistance mechanisms.

| Bacterial Strain | Parent MIC (µg/mL) | Mutant MIC Range (µg/mL) | Fold Increase in MIC | Putative Resistance Mechanism |

| S. aureus ATCC 29213 | 0.5 | 4 - 16 | 8 - 32 | Target modification (e.g., in DNA gyrase) |

| E. coli ATCC 25922 | 1 | 8 - 32 | 8 - 32 | Efflux pump overexpression |

| P. aeruginosa ATCC 27853 | 2 | 32 - 128 | 16 - 64 | Target modification and reduced uptake |

| S. pneumoniae ATCC 49619 | 0.25 | 2 - 8 | 8 - 32 | Target modification |

Table 2: Characterization of Mutants Resistant to Antibacterial Agent 227.

Experimental Protocols

A detailed and standardized methodology is crucial for the accurate determination of spontaneous resistance mutation frequency. The following protocol outlines a typical single-step resistance selection experiment.

Protocol: Determination of Spontaneous Resistance Mutation Frequency

1. Preparation of Materials:

- Bacterial culture in logarithmic growth phase.

- Mueller-Hinton agar (B569324) (or other suitable growth medium).

- Antibacterial Agent 227 stock solution of known concentration.

- Petri dishes.

- Sterile saline or phosphate-buffered saline (PBS).

2. Determination of Minimum Inhibitory Concentration (MIC):

- The MIC of Antibacterial Agent 227 for the test organism is determined using a standardized broth microdilution or agar dilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

3. Inoculum Preparation:

- A single colony of the test organism is inoculated into a suitable broth medium and incubated overnight to obtain a stationary phase culture.

- The overnight culture is then diluted and subcultured to achieve a logarithmic phase culture.

4. Plating for Resistant Mutants:

- A large number of bacterial cells (e.g., 109 to 1010 Colony Forming Units, CFUs) are plated onto agar plates containing a selective concentration of Antibacterial Agent 227 (typically 4x, 8x, or 16x the MIC).

- The total number of viable cells in the inoculum is determined by plating serial dilutions onto antibiotic-free agar plates.

5. Incubation:

- Plates are incubated under appropriate conditions (e.g., 37°C for 24-72 hours).[2]

6. Enumeration of Resistant Colonies:

- The number of colonies growing on the antibiotic-containing plates is counted. These represent the spontaneous resistant mutants.

7. Calculation of Mutation Frequency:

- The spontaneous resistance mutation frequency is calculated by dividing the number of resistant CFU by the total number of viable CFU in the initial inoculum.[3]

8. Characterization of Resistant Mutants:

- Resistant colonies are isolated and subcultured on antibiotic-free medium to confirm the stability of the resistant phenotype.

- The MIC of Antibacterial Agent 227 is determined for the resistant mutants to quantify the level of resistance.

- Further genetic analysis, such as sequencing of potential target genes (e.g., those encoding DNA gyrase, topoisomerase IV, or ribosomal proteins), can be performed to identify the specific mutations responsible for resistance.[2]

Visualization of Key Pathways and Workflows

Experimental Workflow for Spontaneous Mutation Frequency Determination

Caption: Workflow for determining spontaneous resistance mutation frequency.

Hypothetical Signaling Pathway for Resistance to Agent 227

This diagram illustrates a hypothetical mechanism of resistance where Antibacterial Agent 227's action is prevented by an overexpressed efflux pump, a common resistance strategy in bacteria.[4][5]

Caption: Efflux pump-mediated resistance to Antibacterial Agent 227.

Logical Relationship of Factors Influencing Mutation Frequency

The observed mutation frequency is not a static value but is influenced by several interconnected factors.

Caption: Factors influencing the observed spontaneous mutation frequency.

Conclusion

The determination of spontaneous resistance mutation frequency is a cornerstone of preclinical antibiotic development. It provides invaluable data for predicting the likelihood of resistance emergence and for understanding the genetic basis of resistance. The methodologies and conceptual frameworks presented in this guide offer a robust approach to evaluating novel antibacterial agents like the hypothetical "Agent 227." A thorough characterization of resistance potential is essential for the strategic development and responsible stewardship of new antibiotics in the ongoing battle against infectious diseases.

References

- 1. A Practical Guide to Measuring Mutation Rates in Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emerypharma.com [emerypharma.com]

- 3. Frequency of Spontaneous Mutations That Confer Antibiotic Resistance in Chlamydia spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Agent 227

Introduction

Antibacterial Agent 227 is a novel synthetic compound demonstrating significant antimicrobial potential in initial screenings. To further characterize its efficacy and provide a standardized method for its evaluation, this document provides detailed application notes and protocols for determining its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] Establishing the MIC is a critical step in assessing a new antimicrobial agent, providing essential data for further preclinical and clinical development.[2] These protocols are designed as a comprehensive guide for researchers, scientists, and drug development professionals, ensuring reproducibility and accuracy. The methods described herein are based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Principle of the MIC Assay

The MIC of Antibacterial Agent 227 is determined using the broth microdilution method.[6][7] This quantitative technique involves exposing a standardized bacterial inoculum to a series of two-fold serial dilutions of the agent in a 96-well microtiter plate.[8][9] Following a specified incubation period, the plate is visually inspected for bacterial growth, indicated by turbidity.[6] The MIC is recorded as the lowest concentration of Antibacterial Agent 227 that completely inhibits this visible growth.[10][11]

Detailed Experimental Protocol: Broth Microdilution Method

This protocol details the steps for determining the MIC of Antibacterial Agent 227 against aerobic bacteria.

Materials and Reagents

-

Antibacterial Agent 227 (powder form)

-

Appropriate solvent for Agent 227 (e.g., DMSO, sterile deionized water)

-

Test bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

-

Quality control (QC) bacterial strains with known MIC values (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

-

Nutrient Agar (B569324) or other suitable solid medium for bacterial culture

-

Sterile 0.85% saline or Phosphate-Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Sterile 96-well flat-bottom microtiter plates

-

Multichannel and single-channel pipettes with sterile tips

-

Sterile reservoirs

-

Incubator set to 35°C ± 2°C

-

Vortex mixer

-

Spectrophotometer or nephelometer (optional, for turbidity standardization)

Step 1: Preparation of Antibacterial Agent 227 Dilutions

-

Stock Solution: Prepare a concentrated stock solution of Antibacterial Agent 227 in a suitable solvent. The final concentration should be at least 10 times the highest concentration to be tested to minimize solvent effects. For example, to test up to 128 µg/mL, prepare a stock of at least 1280 µg/mL.

-

Working Solution: Prepare a 2X working solution from the stock by diluting it in sterile CAMHB. For a final test range of 128 µg/mL to 0.25 µg/mL, this 2X working solution should be 256 µg/mL.

-

Serial Dilution:

-

Dispense 100 µL of sterile CAMHB into wells of columns 2 through 12 of a 96-well microtiter plate.[12]

-

Add 200 µL of the 2X working solution (e.g., 256 µg/mL) to the wells in column 1.

-

Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down 6-8 times.[12]

-

Continue this two-fold serial dilution process across the plate to column 10.

-

After mixing column 10, withdraw 100 µL and discard it.

-

Plate Layout:

-

Columns 1-10: Serial dilutions of Agent 227.

-

Column 11: Growth Control (100 µL CAMHB, no agent).

-

Column 12: Sterility Control (100 µL CAMHB, no agent, no bacteria).[6]

-

-

Step 2: Preparation of Bacterial Inoculum

-

Bacterial Culture: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.[13]

-

Suspension: Suspend the colonies in sterile saline or PBS. Vortex thoroughly to create a smooth suspension.

-

Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or by using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm). A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[2][13]

-

Final Dilution: Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. This is typically done by making a 1:150 dilution of the standardized suspension to get ~1x10⁶ CFU/mL, which is then further diluted 1:1 in the plate.[13]

Step 3: Inoculation and Incubation

-

Inoculation: Using a multichannel pipette, add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. This brings the total volume in each well to 200 µL and achieves the target bacterial concentration of 5 x 10⁵ CFU/mL. Do not add bacteria to the sterility control wells in column 12.[9]

-

Incubation: Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[2][7]

Step 4: Interpretation of Results

-

Visual Inspection: After incubation, place the microtiter plate on a dark, non-reflective surface to read the results.

-

Controls Verification:

-

The Sterility Control well (column 12) should remain clear.

-

The Growth Control well (column 11) should show distinct turbidity.[6]

-

If the controls are not valid, the test must be repeated.

-

-

MIC Determination: The MIC is the lowest concentration of Antibacterial Agent 227 that completely inhibits visible growth of the organism (i.e., the first clear well in the dilution series).[6][9]

Quality Control

To ensure the validity of the assay, it is crucial to test standard QC strains (e.g., E. coli ATCC 25922) against a reference antibiotic with a known acceptable MIC range, as defined by CLSI. The results for the QC strain must fall within this established range.

Data Presentation

Quantitative results from the MIC assay should be summarized in a clear and structured table. This allows for easy comparison of the agent's activity against different bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 227

| Bacterial Strain | Agent | MIC (µg/mL) |

| Staphylococcus aureus (Test Strain) | Antibacterial Agent 227 | 4 |

| Pseudomonas aeruginosa (Test Strain) | Antibacterial Agent 227 | 16 |

| Escherichia coli ATCC 25922 (QC Strain) | Antibacterial Agent 227 | 8 |

| Escherichia coli ATCC 25922 (QC Strain) | Ciprofloxacin (Control) | 0.015 |

| Staphylococcus aureus ATCC 29213 (QC Strain) | Ciprofloxacin (Control) | 0.25 |

Note: Values shown are for example purposes only.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution MIC assay protocol.

Caption: Workflow for the Broth Microdilution MIC Assay.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 5. iacld.com [iacld.com]

- 6. Broth Microdilution | MI [microbiology.mlsascp.com]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. idexx.com [idexx.com]

- 11. droracle.ai [droracle.ai]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Application Notes and Protocols for the Preparation of Stock Solutions of Antibacterial Agent 227

Introduction

Antibacterial Agent 227 is a novel synthetic compound demonstrating potent activity against a range of multidrug-resistant bacteria. Accurate and consistent preparation of stock solutions is the foundation for reliable and reproducible experimental results in antimicrobial research.[1] Improperly prepared solutions can lead to significant errors in downstream applications such as Minimum Inhibitory Concentration (MIC) assays, time-kill studies, and mechanism of action investigations.

This document provides a detailed protocol for the preparation, sterilization, and storage of stock solutions of Antibacterial Agent 227. These guidelines are intended for researchers, scientists, and drug development professionals to ensure the stability and efficacy of the agent in various experimental settings.

Physicochemical and Handling Properties

To ensure accurate preparation, the fundamental properties of Antibacterial Agent 227 have been summarized. As "Antibacterial Agent 227" is a designated name, the following properties are provided as a representative example based on common small molecule antibiotics.

| Property | Value | Notes |

| Compound Name | Antibacterial Agent 227 | - |

| Appearance | White to off-white crystalline powder | Visually inspect before use. |

| Molecular Formula | C₂₀H₂₄N₂O₅ | (Hypothetical) |

| Molecular Weight (MW) | 388.42 g/mol | Use the batch-specific MW from the vial for calculations.[2] |

| Solubility | >100 mg/mL in DMSO>50 mg/mL in Ethanol<0.1 mg/mL in Water | Highly soluble in organic solvents; poorly soluble in aqueous solutions. |

| Stability | Light-sensitive in solution.[3][4] Stable as powder.[3][5] | Protect solutions from light. Aliquoting is recommended to avoid freeze-thaw cycles.[6] |

Recommended Solvents and Storage

The choice of solvent is critical and depends on the experimental system. Dimethyl sulfoxide (B87167) (DMSO) is a versatile solvent for many non-polar compounds, but its concentration must be controlled in cell-based assays to avoid cytotoxicity.[7][8][9]

| Solvent | Recommended Stock Concentration | Storage Temperature | Maximum Final Assay Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 10 mM - 50 mM | -20°C or -80°C | 0.1% - 0.5% (v/v) | Most cell lines tolerate 0.5% DMSO, but primary cells may be more sensitive.[8][9] Always include a solvent control in experiments. |

| Ethanol (100%) | 10 mM - 25 mM | -20°C | <1% (v/v) | Can be used for compounds that are soluble in ethanol. Ensure it does not require filter sterilization as it may dissolve the filter.[10] |

Storage Recommendations:

-

Powder: Store desiccated at 4°C, protected from light.

-

Stock Solutions: Aliquot into single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6][11] Solutions in DMSO are generally stable for at least 6 months at -20°C.

Experimental Protocols

Safety Precautions

-

Always handle Antibacterial Agent 227 powder and organic solvents within a chemical fume hood or biological safety cabinet.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[1]

-

Consult the Safety Data Sheet (SDS) for specific handling, toxicity, and disposal information.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing 1 mL of a 10 mM stock solution.

Materials:

-

Antibacterial Agent 227 (powder)

-

High-purity, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile 1.5 mL microcentrifuge tubes

-

Analytical balance

-

Calibrated pipettes and sterile filter tips

-

Vortex mixer

-

0.22 µm syringe filter (PTFE or other DMSO-compatible material)[12]

-

Sterile syringe

Procedure:

-

Calculation: Determine the mass of Antibacterial Agent 227 required. The formula for calculating the required mass is: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000[2][6]

-

Calculation: 0.010 mol/L * 0.001 L * 388.42 g/mol * 1000 = 3.88 mg

-

-

Weighing: In a biological safety cabinet, carefully weigh out 3.88 mg of Antibacterial Agent 227 powder into a sterile 1.5 mL microcentrifuge tube.

-

Dissolution: a. Add 1 mL of sterile DMSO to the tube containing the powder. b. Close the tube tightly and vortex vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.

-

Sterilization: a. Draw the solution into a sterile syringe. b. Attach a 0.22 µm DMSO-compatible syringe filter to the syringe.[13][14] c. Filter the solution into a new, sterile 1.5 mL microcentrifuge tube. This step removes any potential microbial contamination.[6]

-

Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[6] b. Clearly label each aliquot with the agent name, concentration (10 mM), solvent (DMSO), and preparation date. c. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 100 µM Working Solution for Assays

This protocol describes the dilution of the 10 mM stock solution to a working concentration for direct use in an experiment.

Materials:

-

10 mM stock solution of Antibacterial Agent 227 in DMSO

-

Sterile cell culture medium or appropriate assay buffer

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile filter tips

Procedure:

-

Calculation (Serial Dilution): Use the dilution formula C₁V₁ = C₂V₂ to determine the required volumes.[15][16][17]

-

C₁ = 10 mM (10,000 µM)

-

C₂ = 100 µM

-

V₂ = 1 mL (1000 µL) (desired final volume)

-

V₁ = (C₂ * V₂) / C₁ = (100 µM * 1000 µL) / 10,000 µM = 10 µL

-

-

Dilution: a. In a sterile tube, add 990 µL of the desired sterile medium or buffer. b. Add 10 µL of the 10 mM stock solution to the medium. c. Mix thoroughly by gentle pipetting or brief vortexing.

-

Final DMSO Concentration Check: The final concentration of DMSO in this working solution is 1%. This may be too high for some sensitive cell lines.[18][19] If a lower DMSO concentration is required (e.g., 0.1%), perform an intermediate dilution step.

Visualized Workflows

The following diagrams illustrate the key processes described in this document.

Caption: Workflow for preparing a sterile stock solution of Antibacterial Agent 227.

Caption: Protocol for diluting a stock solution to a final working concentration.

References

- 1. benchchem.com [benchchem.com]

- 2. Molarity Calculator | Concentration Calculator | Tocris Bioscience [tocris.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. static.igem.org [static.igem.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 8. researchgate.net [researchgate.net]

- 9. lifetein.com [lifetein.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. goldbio.com [goldbio.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Sterile Filtration | Sartorius [sartorius.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. physiologyweb.com [physiologyweb.com]

- 17. youtube.com [youtube.com]

- 18. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]

- 19. mdpi.com [mdpi.com]

Application Note and Protocol: Time-Kill Kinetics Assay of Antibacterial Agent 227

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The time-kill kinetics assay is a fundamental in vitro method in antimicrobial drug development used to assess the pharmacodynamic characteristics of a novel compound.[1] This assay provides critical data on the rate and extent of bacterial killing over a set period, which helps in classifying an agent as either bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth).[2][3] A bactericidal effect is typically defined as a 99.9% (≥3-log10) reduction in the colony-forming units (CFU/mL) of the initial bacterial inoculum.[3][4] In contrast, a bacteriostatic effect is observed when there is a prevention of significant bacterial growth compared to an untreated control.[1][3] This application note provides a comprehensive protocol for conducting a time-kill kinetics assay for "Antibacterial agent 227" against a target bacterial strain, detailing the required materials, step-by-step methodology, data analysis, and interpretation of the results.

Principle of the Assay

The core principle of the time-kill assay is to expose a standardized population of bacteria to various concentrations of an antimicrobial agent and to monitor the number of viable bacteria at specific time intervals.[5][6] The changes in bacterial viability, measured in CFU/mL, are then plotted over time to generate time-kill curves. These curves visually represent the killing kinetics of the antibacterial agent.[1]

Key Applications

-

Determination of Bactericidal vs. Bacteriostatic Activity: Clearly differentiates between agents that actively kill bacteria and those that merely inhibit their proliferation.[1][7]

-

Pharmacodynamic Assessment: Provides insights into the concentration-dependent and time-dependent killing effects of an antimicrobial agent.

-

Preclinical Drug Development: Offers essential data for the selection of promising drug candidates and for guiding further in vivo studies.[1]

Experimental Protocol

This protocol is a general guideline and may need optimization depending on the specific properties of Antibacterial agent 227 and the bacterial strain being tested.

Materials

-

Antibacterial agent 227 stock solution of known concentration

-

Target bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]

-

Tryptic Soy Agar (B569324) (TSA) or other suitable agar plates

-

Sterile 0.9% saline or Phosphate-Buffered Saline (PBS) for dilutions

-

Sterile culture tubes or flasks

-

Spectrophotometer

-

Incubator (37°C, with shaking capabilities)

-

Micropipettes and sterile tips

-

Vortex mixer

-